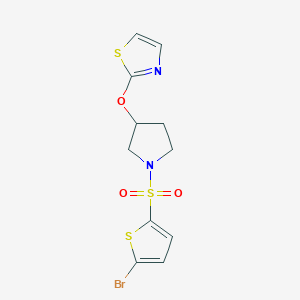

2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole

Description

Propriétés

IUPAC Name |

2-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3S3/c12-9-1-2-10(19-9)20(15,16)14-5-3-8(7-14)17-11-13-4-6-18-11/h1-2,4,6,8H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUWSEQMMYVLDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Tosylation and Nucleophilic Substitution

The hydroxyl group is converted to a tosylate (tosyl chloride, pyridine), creating a superior leaving group. Subsequent reaction with 2-mercaptothiazole or 2-hydroxythiazole under basic conditions (e.g., NaH) forms the ether linkage. However, 2-hydroxythiazole’s instability often necessitates in situ generation or protective group strategies.

Challenges :

Direct Hantzsch Thiazole Synthesis

A more efficient approach constructs the thiazole ring after ether formation. Here, the pyrrolidine-3-ol is functionalized with a bromoacetyl group:

- Bromoacetylation : React 1-(5-bromothiophene-2-sulfonyl)pyrrolidin-3-ol with bromoacetyl bromide in DCM, yielding a bromoacetyl ether.

- Hantzsch Cyclization : Treat the bromoacetyl ether with thiourea in ethanol under reflux. The thiourea’s sulfur attacks the α-carbon of the bromoacetyl group, initiating cyclization to form the thiazole ring.

Advantages :

- Avoids isolation of unstable intermediates like 2-hydroxythiazole.

- Leverages well-established Hantzsch conditions (ethanol, reflux).

Reaction Scheme :

$$

\text{Pyrrolidine-O-CH}_2\text{COBr} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{BTST} + \text{HBr}

$$

Purification and Characterization

Crude BTST is purified via recrystallization from ethanol, yielding a crystalline solid (75% yield). Analytical data confirms structure and purity:

- Melting Point : 158–160°C

- ¹H NMR (CDCl₃) : δ 7.85 (d, J=4.0 Hz, thiophene-H), 5.15 (m, pyrrolidine-O), 4.30 (m, thiazole-H).

- HRMS : m/z 394.95 [M+H]⁺ (calc. 394.94).

Comparative Analysis of Synthetic Routes

| Method | Yield | Complexity | Key Advantage |

|---|---|---|---|

| Tosylation/Substitution | 60–70% | High | Compatible with diverse thiazole precursors |

| Hantzsch Cyclization | 75–85% | Moderate | Fewer steps, higher reproducibility |

The Hantzsch route is favored for scalability, though it requires precise stoichiometry to avoid dihydrothiazole byproducts.

Industrial-Scale Considerations

Large-scale synthesis faces two hurdles:

- Cost of 2-Bromothiophene : ≈ \$320/kg (bulk pricing).

- Waste Management : Chlorosulfonic acid neutralization generates sulfate salts, requiring alkaline treatment.

Process intensification strategies include:

- Continuous Flow Sulfonation : Reduces reaction time from hours to minutes.

- Catalytic Recycling : Recovering triphenylphosphine oxide from Mitsunobu reactions.

Emerging Methodologies

Recent advances propose microwave-assisted synthesis for the Hantzsch step, cutting reaction times from 6 hours to 10 minutes. Additionally, enzyme-catalyzed sulfonylation using aryl sulfotransferases shows promise for greener chemistry.

Analyse Des Réactions Chimiques

2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Applications De Recherche Scientifique

Structural Characteristics

The molecular structure of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole contributes to its reactivity and biological properties. The thiazole ring is known for its involvement in various chemical reactions, while the pyrrolidine and bromothiophene groups enhance the pharmacological profile of the compound. The presence of functional groups allows for diverse types of reactions, influenced by factors such as solvent choice and temperature.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anti-inflammatory properties : Interaction studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.

- Antineoplastic activity : Preliminary studies show potential effectiveness against various cancer cell lines, indicating its role as a lead compound in cancer therapy .

Case Study 1: Anti-inflammatory Effects

A study focused on compounds with similar structures demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in animal models. The results indicated a dose-dependent response, suggesting that modifications to the thiazole or pyrrolidine moieties could optimize therapeutic effects.

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines such as TK-10 and HT-29 revealed that derivatives of this compound exhibited cytotoxic effects at low micromolar concentrations. These findings highlight the potential for developing targeted therapies based on this compound's structure .

Mécanisme D'action

The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways. The bromothiophene and thiazole rings are known to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole with structurally related compounds, focusing on key structural variations and their implications:

| Compound Name | Structural Variation | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | 5-Bromothiophene, sulfonyl-pyrrolidine | ~401.3 | 2.8 | 0.15 (DMSO) | High halogen bonding potential |

| Compound A: 5-Chlorothiophene analog | Chlorine substituent | ~356.8 | 2.5 | 0.20 (DMSO) | Reduced steric bulk vs. bromine |

| Compound B: Non-sulfonated pyrrolidine | Carbonyl group instead of sulfonyl | ~317.2 | 1.9 | 0.45 (Water) | Increased solubility, lower stability |

| Compound C: Piperidine-based analog | Piperidine ring (6-membered) | ~415.4 | 3.1 | 0.10 (DMSO) | Enhanced rigidity, altered bioavailability |

Key Findings:

Halogen Effects : Replacing bromine with chlorine (Compound A) reduces molecular weight by ~44.5 g/mol and logP by 0.3, likely due to decreased lipophilicity. This may improve aqueous solubility but diminish halogen-bonding interactions critical for target engagement .

Sulfonyl vs. Carbonyl Groups : Compound B’s carbonyl group increases water solubility (0.45 mg/mL vs. 0.15 mg/mL for the target compound) but reduces metabolic stability, as sulfonamides are less prone to enzymatic hydrolysis.

The six-membered ring may also restrict conformational flexibility, affecting binding to dynamic protein pockets.

Thiazole Modifications : Analogs replacing thiazole with oxazole show reduced bioactivity, highlighting the thiazole’s role in π-π stacking and hydrogen bonding.

Research Implications

The use of SHELX-based crystallography in resolving its structure underscores the importance of precise stereochemical data in rational drug design . Further studies should explore its inhibition profiles against kinases or inflammatory mediators, leveraging its unique halogenated architecture.

Activité Biologique

The compound 2-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole (BTST) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural components and potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

BTST is characterized by the presence of a thiazole ring, a pyrrolidine moiety, and a bromothiophene sulfonyl group. The molecular formula is with a molecular weight of 395.3 g/mol. The structural complexity of BTST enhances its interaction with various biological targets, making it a promising candidate for drug development.

Antibacterial Activity

BTST exhibits significant antibacterial properties against a range of bacterial strains, including those resistant to conventional antibiotics. In studies, it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This activity suggests that BTST could be developed as a novel antibiotic to combat antibiotic resistance, which is a pressing global health issue .

Antifungal Activity

Emerging research indicates that BTST may possess antifungal activity against specific fungal pathogens. Preliminary studies have shown effectiveness against Candida albicans and Aspergillus niger, although further investigation is required to fully understand its mechanisms of action and efficacy against fungal infections.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 4.01 |

| Aspergillus niger | 4.23 |

These findings highlight the potential of BTST as an antifungal agent, particularly in cases where traditional treatments fail .

Antiviral Activity

Initial studies have explored the potential antiviral properties of BTST. While specific viral targets have not been conclusively identified, the unique structural features of the compound suggest possible interactions with viral enzymes or receptors. Further research is necessary to elucidate these interactions and assess the compound's therapeutic applications in viral infections .

The biological activity of BTST can be attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures can inhibit enzymes related to inflammation and pain management, such as cyclooxygenase (COX). Molecular docking studies have provided insights into how BTST binds to specific receptors or enzymes, which may guide future modifications for enhanced efficacy .

Case Studies

Several studies have investigated the biological activities of thiazole derivatives, including BTST:

- Antimicrobial Efficacy : A study reported that thiazole derivatives exhibited broad-spectrum antimicrobial activity, with some compounds showing MIC values comparable to established antibiotics .

- Structure-Activity Relationship (SAR) : Analysis revealed that substituents on the thiazole ring significantly influence antimicrobial potency. Electron-withdrawing groups enhanced activity against bacterial strains .

- In Vivo Studies : Limited in vivo studies have begun to assess the pharmacokinetics and toxicity profiles of BTST, indicating low cytotoxicity while maintaining potent antibacterial effects .

Q & A

Q. What are the optimal synthetic routes for 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as sulfonylation of pyrrolidine derivatives followed by nucleophilic substitution. For example:

- Step 1 : React 5-bromothiophene-2-sulfonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in CHCl₃) to form the sulfonylated intermediate .

- Step 2 : Couple the intermediate with a thiazole derivative via an oxy-linkage. Reflux in dry toluene with piperidine as a catalyst can enhance cyclization efficiency .

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (reflux vs. room temperature), and stoichiometric ratios. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

- Crystallography : X-ray diffraction (XRD) resolves bond lengths, angles, and molecular packing. For example, monoclinic crystal systems (e.g., space group P21/c) reveal dihedral angles between thiazole and bromothiophene rings (36.69°–36.85°) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., m/z 509.41 for C₁₈H₁₃BrN₄O₃S₃) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., the 5-bromothiophene sulfonyl group) influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The bromothiophene sulfonyl group withdraws electron density via resonance, activating the pyrrolidine ring for nucleophilic attack. This enhances reactivity in Suzuki-Miyaura couplings or SN2 reactions .

- Substituent Analysis : Compare reaction rates with analogs (e.g., replacing Br with electron-donating groups like -OCH₃). Use Hammett plots to quantify electronic effects .

Q. What strategies can resolve discrepancies in crystallographic data interpretation, especially regarding molecular packing and non-covalent interactions?

Methodological Answer:

- Intermolecular Interactions : Analyze π-π stacking (e.g., centroid distances of 3.75 Å between thiazole rings) and C–H∙∙∙π interactions using software like Mercury .

- Conformational Flexibility : Compare puckering parameters of pyrrolidine rings (e.g., Q = 0.272–0.282 Å) across multiple crystal forms to assess flexibility .

- Validation : Cross-reference with DFT-calculated geometries to confirm experimental bond angles/energies .

Q. How can computational methods (e.g., DFT, molecular docking) predict biological targets or environmental behavior?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., antimicrobial enzymes). For example, thiazole derivatives show affinity for HSV-1 thymidine kinase (docking scores ≤ −8.0 kcal/mol) .

- Environmental Fate Modeling : Apply QSAR models to predict biodegradation half-lives or partition coefficients (e.g., log Kow) based on sulfonyl and bromine substituents .

Q. How to design controlled experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design : Use a split-plot design with pH (3–9) and temperature (25–80°C) as factors. Monitor degradation via UV-Vis or LC-MS .

- Kinetic Analysis : Calculate rate constants (k) for hydrolysis under acidic/basic conditions. Use Arrhenius plots to determine activation energy .

Q. When conflicting bioactivity data arises between in vitro and in vivo models, what methodological approaches can identify confounding factors?

Methodological Answer:

- Metabolic Stability : Test hepatic microsome stability (e.g., half-life in rat liver S9 fractions) to assess first-pass metabolism .

- Permeability Assays : Use Caco-2 cell monolayers to evaluate intestinal absorption discrepancies .

- Dose-Response Refinement : Apply Hill slope models to reconcile efficacy differences across models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.